Ethyl 2-(benzyloxy)acetate

Description

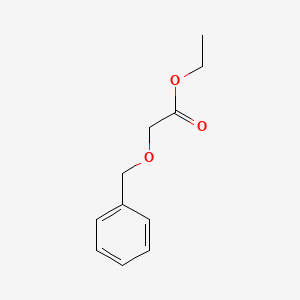

Structure

3D Structure

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(benzyloxy)acetate

Introduction

Ethyl 2-(benzyloxy)acetate, also known as ethyl benzyloxyacetate, is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a benzyl ether and an ethyl ester, two functional groups of immense importance in the construction of complex molecular architectures. For researchers and professionals in drug development, understanding the nuanced chemical properties of this reagent is paramount for its effective application as a key building block and synthetic intermediate. This guide provides a comprehensive overview of its structure, reactivity, and spectroscopic properties, grounded in established chemical principles and supported by practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The unique reactivity profile of this compound stems directly from its molecular architecture. The molecule consists of an acetate core, etherified at the α-position with a benzyl group and esterified with an ethyl group. This arrangement positions two key reactive centers: the ester carbonyl and the benzylic C-O bond.

The physical characteristics of a compound are critical for its handling, purification, and use in reactions. This compound is a liquid at room temperature with a relatively high boiling point, suitable for reactions requiring elevated temperatures. Its density and refractive index are key parameters for its identification and purity assessment.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Form | Liquid | |

| Density | 1.070 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.493 | |

| CAS Number | 32122-09-1 |

Core Reactivity and Synthetic Utility

The synthetic utility of this compound is defined by the distinct and often orthogonal reactivity of its two primary functional groups: the benzyl ether and the ethyl ester. This dual functionality allows for sequential or selective transformations, a highly desirable trait in multi-step synthesis.

The Benzyl Ether: A Versatile Protecting Group

The benzyl (Bn) group is one of the most common protecting groups for alcohols in organic synthesis due to its general stability under a wide range of acidic and basic conditions. However, its true power lies in the specific and mild conditions under which it can be selectively removed.

Mechanism of Debenzylation: Catalytic Hydrogenolysis

The premier method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves the use of molecular hydrogen (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C).

The generally accepted mechanism proceeds via the following key steps:

-

Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Oxidative Addition: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ether.

-

Hydrogen Transfer: Hydrogen atoms on the catalyst surface are transferred to the substrate, cleaving the benzylic C-O bond.

-

Product Release: The deprotected alcohol and toluene (the byproduct from the benzyl group) are released from the catalyst surface, which is then regenerated to continue the catalytic cycle.

This process is highly efficient and clean, often proceeding under mild temperature and pressure conditions.

Caption: Catalytic cycle for the hydrogenolysis of a benzyl ether.

Experimental Protocol: Standard Debenzylation of this compound

-

Inert Atmosphere: The reaction vessel is charged with this compound (1.0 eq) and a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc). The vessel is then flushed with an inert gas (N₂ or Ar).

-

Rationale: This step is crucial to remove oxygen, which can poison the palladium catalyst and pose a safety hazard with hydrogen gas.

-

-

Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol%, is carefully added to the solution.

-

Rationale: Pd/C is a heterogeneous catalyst, simplifying its removal by filtration post-reaction. The carbon support provides a high surface area for the reaction.

-

-

Hydrogenation: The atmosphere is switched to hydrogen (H₂), either from a balloon or a pressurized system. The reaction mixture is stirred vigorously.

-

Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst, liquid solution, and gas), which is critical for the reaction rate.

-

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

-

Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water.

-

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, ethyl 2-hydroxyacetate, which can be purified further if necessary.

The Ethyl Ester: A Hub for Nucleophilic Acyl Substitution

The ethyl ester functionality is susceptible to a range of classic transformations involving nucleophilic attack at the electrophilic carbonyl carbon.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (benzyloxyacetic acid). Saponification, using a base like sodium hydroxide (NaOH), is a common and often irreversible method.

-

Transesterification: In the presence of another alcohol and a catalyst (acid or base), the ethyl group can be exchanged for a different alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(benzyloxy)ethanol.

-

Amidation: Amines can displace the ethoxy group to form the corresponding amide, a fundamental reaction in peptide synthesis and drug development.

α-Carbon Reactivity

The methylene protons (α-protons) adjacent to the ester carbonyl are weakly acidic and can be deprotonated by a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides), allowing for the formation of new carbon-carbon bonds at the α-position.

Spectroscopic Characterization

Unambiguous identification of this compound and monitoring its reactions requires a solid understanding of its spectroscopic signature.

| Spectroscopy | Key Features |

| ¹H NMR | - Aromatic Protons: A multiplet typically around 7.2-7.4 ppm (5H) corresponding to the phenyl ring. - Benzylic Protons: A characteristic singlet around 4.6 ppm (2H) for the -O-CH₂ -Ph protons. - α-Methylene Protons: A singlet around 4.1 ppm (2H) for the -O-CH₂ -CO₂Et protons. - Ethyl Group: A quartet around 4.2 ppm (2H, -O-CH₂ -CH₃) and a triplet around 1.2 ppm (3H, -O-CH₂-CH₃ ). |

| ¹³C NMR | - Carbonyl Carbon: A peak around 170 ppm. - Aromatic Carbons: Multiple peaks between 127-137 ppm. - Benzylic Carbon: A peak around 73 ppm (-O-C H₂-Ph). - α-Methylene Carbon: A peak around 67 ppm (-O-C H₂-CO₂Et). - Ethyl Group Carbons: Peaks around 61 ppm (-O-C H₂-CH₃) and 14 ppm (-O-CH₂-C H₃). |

| IR Spectroscopy | - C=O Stretch (Ester): A strong, sharp absorption band around 1750 cm⁻¹. - C-O Stretch (Ether & Ester): Strong bands in the 1100-1300 cm⁻¹ region. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 194. - Key Fragments: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). |

Synthesis and Applications

Typical Synthesis: Williamson Ether Synthesis

This compound is readily prepared via the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.

Caption: Williamson ether synthesis of this compound.

In this procedure, ethyl glycolate (ethyl 2-hydroxyacetate) is deprotonated with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This nucleophilic alkoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction to form the desired benzyl ether product.

Applications in Drug Development

The structural motifs within this compound are present in numerous biologically active molecules. Its utility lies in its ability to introduce a protected two-carbon chain with an oxygen atom, which can be further elaborated.

-

Scaffold for Heterocycles: The reactive handles can be used to construct various heterocyclic rings, which are core structures in many pharmaceuticals.

-

Linker Moiety: The molecule can serve as a flexible linker to connect different pharmacophores in the design of multi-target drugs or proteolysis-targeting chimeras (PROTACs).

-

Synthesis of α-Hydroxy Acids: After modification at the ester or α-carbon, the benzyl group can be removed to unmask an α-hydroxy acid, a common feature in many natural products and drugs.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its chemical properties are dictated by the interplay of its benzyl ether and ethyl ester functionalities. A thorough understanding of its reactivity, particularly the conditions for selective debenzylation and ester manipulation, allows chemists in research and drug development to strategically incorporate this building block into complex synthetic routes, enabling the efficient construction of novel molecular entities.

References

Introduction: The Strategic Importance of Ethyl 2-(benzyloxy)acetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(benzyloxy)acetate from Benzyl Alcohol

This compound (CAS No: 32122-09-1) is a valuable ester in the toolkit of the modern organic and medicinal chemist.[1] Structurally featuring a benzyl ether linked to an ethyl acetate moiety, this compound serves as a key building block in the synthesis of more complex molecular architectures, including pharmaceuticals and fine chemicals.[2] Its utility stems from the orthogonal reactivity of its functional groups—the ester can be hydrolyzed or transformed, while the benzyl group can be removed via hydrogenolysis, providing a versatile handle for synthetic diversification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, grounded in the principles of the Williamson ether synthesis, and offers a detailed, field-proven experimental protocol.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and widely adopted method for constructing the ether linkage in this compound is the Williamson ether synthesis.[3][4] This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its robustness and broad applicability.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide acts as the nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile.[6][7]

For the synthesis of this compound, this strategy is executed in two logical stages:

-

Alkoxide Formation: Benzyl alcohol is deprotonated by a strong, non-nucleophilic base to generate the potent sodium benzoxide nucleophile.

-

Nucleophilic Substitution: The resulting benzoxide anion attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride ion to form the target ether.

This pathway is highly effective because it involves a primary alkyl halide (within the ethyl chloroacetate structure), which is ideal for the SN2 mechanism and significantly minimizes the potential for competing elimination (E2) side reactions.[6][7]

Caption: Overall two-step synthesis pathway.

Part I: Generation of the Sodium Benzoxide Nucleophile

Chemical Rationale and Reagent Selection

The first critical step is the quantitative conversion of benzyl alcohol into its corresponding alkoxide, sodium benzoxide. This requires a base strong enough to deprotonate the relatively weakly acidic hydroxyl group (pKa ≈ 15.4).

Base Selection: Sodium Hydride (NaH) Sodium hydride is the reagent of choice for this transformation.[7] It is a powerful, non-nucleophilic base that reacts irreversibly with the alcohol. The key advantages are:

-

High Basicity: Ensures complete deprotonation.

-

Irreversibility: The only byproduct is hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium to completion according to Le Châtelier's principle.

-

Safety in Handling: It is commonly supplied as a 60% dispersion in mineral oil, which passivates the highly reactive hydride, making it safer to handle than pure NaH.[8] The mineral oil can be easily removed by washing with an anhydrous hydrocarbon solvent like hexane prior to use.[8]

Solvent Selection: Anhydrous Aprotic Solvents The reaction must be conducted under strictly anhydrous conditions, as NaH reacts violently with water.[9][10] A polar aprotic solvent is ideal.

-

Tetrahydrofuran (THF): An excellent choice due to its ability to solvate the sodium cation, its inertness to the strong base, and its suitable boiling point for controlling the exothermic deprotonation and for subsequent steps.

-

N,N-Dimethylformamide (DMF): Another suitable solvent that can accelerate SN2 reactions.[3]

Critical Safety Protocols for Sodium Hydride

Sodium hydride is a hazardous material requiring strict handling protocols. Failure to adhere to these can result in fire or explosion.

-

Water Reactivity: NaH reacts exothermically and rapidly with water and other protic sources to release hydrogen, a highly flammable gas that can ignite spontaneously.[8][10][11] All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[8][9]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles are mandatory.[8][9][11]

-

Handling: Weighing and transferring NaH should be done swiftly to minimize atmospheric exposure, or preferably within a glove box.[8] Use only non-sparking tools.[11]

-

Disposal & Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a less reactive alcohol (e.g., isopropanol), followed by ethanol, and finally water, all while maintaining cooling and an inert atmosphere.

Part II: SN2 Displacement to Form the Ether

Mechanism and Reagent Considerations

With the sodium benzoxide formed in situ, the second stage involves its reaction with ethyl chloroacetate. The benzoxide anion executes a backside attack on the carbon atom bearing the chlorine.[5][6]

Caption: The two-stage Williamson ether synthesis mechanism.

Electrophile: Ethyl Chloroacetate Ethyl chloroacetate is an ideal electrophile for this reaction. The chlorine atom serves as a good leaving group, and the carbon to which it is attached is primary, making it highly accessible for nucleophilic attack with minimal steric hindrance.

Safety Protocols for Ethyl Chloroacetate

Ethyl chloroacetate is a hazardous chemical that must be handled with appropriate care.

-

Toxicity and Irritation: It is toxic if ingested or absorbed through the skin and is a serious eye irritant.[12][13][14][15]

-

Flammability: It is a flammable liquid with a flash point of 53°C.[15] Keep away from ignition sources.[14][16]

-

Handling: All manipulations should be conducted within a certified chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber) and splash-proof goggles.[14]

Comprehensive Experimental Protocol

This protocol describes the synthesis on a typical laboratory scale.

1. Reaction Setup and Reagent Preparation:

-

Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.

-

Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.

-

In a separate flask under nitrogen, wash sodium hydride (60% dispersion in oil) with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Decant the hexane carefully via cannula. The resulting grey powder should be used immediately. Caution: The hexane washings will contain traces of NaH and should be quenched carefully.[8]

2. Formation of Sodium Benzoxide (Step 1):

-

Suspend the washed sodium hydride in 150 mL of anhydrous THF in the reaction flask.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add a solution of benzyl alcohol in 50 mL of anhydrous THF to the NaH suspension via the dropping funnel over 30-45 minutes. Vigorous hydrogen evolution will be observed. Maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased. The formation of a milky white suspension of sodium benzoxide is indicative of a successful reaction.

3. Synthesis of this compound (Step 2):

-

Re-cool the sodium benzoxide suspension to 0 °C.

-

Add a solution of ethyl chloroacetate in 50 mL of anhydrous THF dropwise over 30 minutes. A white precipitate of sodium chloride will begin to form.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

4. Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and cautiously quench any unreacted NaH by the slow, dropwise addition of 20 mL of water.

-

Transfer the mixture to a 1 L separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).[4]

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated aqueous sodium chloride (brine) (1 x 100 mL) to remove water-soluble impurities.[4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

5. Purification:

-

The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[2] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 142-148°C at 6 mmHg).

Quantitative Data Summary

The following table provides representative quantities for the synthesis.

| Component | Role | M.W. ( g/mol ) | Equivalents | Amount |

| Benzyl Alcohol | Starting Material | 108.14 | 1.0 | 10.81 g (10.4 mL) |

| Sodium Hydride (60%) | Base | 24.00 (as NaH) | 1.1 | 4.40 g |

| Ethyl Chloroacetate | Electrophile | 122.55 | 1.05 | 12.87 g (11.2 mL) |

| Tetrahydrofuran (THF) | Solvent | 72.11 | - | ~250 mL |

| Product | ||||

| This compound | Product | 194.23 | - | Theoretical Yield: 19.42 g |

Note: Yields are typically in the range of 75-90% depending on the purity of reagents and adherence to anhydrous conditions.

Conclusion

The synthesis of this compound from benzyl alcohol via the Williamson ether synthesis is a highly efficient and reliable method. The causality of the experimental design is clear: a strong, non-nucleophilic base is used to generate a potent alkoxide nucleophile, which then participates in a sterically favored SN2 reaction with a primary alkyl halide. Success is contingent upon a self-validating protocol that emphasizes rigorous anhydrous conditions and adherence to strict safety measures when handling hazardous reagents like sodium hydride and ethyl chloroacetate. This guide provides the necessary technical detail and theoretical grounding for researchers to confidently and safely perform this valuable transformation.

References

-

New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from nj.gov. [Link]

-

University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. [Link]

-

Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com. [Link]

-

New Jersey Department of Health. (n.d.). ETHYL CHLOROACETATE HAZARD SUMMARY. Retrieved from nj.gov. [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 1081 - ETHYL CHLOROACETATE. Retrieved from ilo.org. [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: ethyl chloroacetate. Retrieved from chemos.de. [Link]

-

PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from assets.cambridge.org. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from byjus.com. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from jk-scientific.com. [Link]

Sources

- 1. This compound | C11H14O3 | CID 290299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 32122-09-1: ethyl (benzyloxy)acetate | CymitQuimica [cymitquimica.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. nj.gov [nj.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lobachemie.com [lobachemie.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 1081 - ETHYL CHLOROACETATE [chemicalsafety.ilo.org]

- 16. chemos.de [chemos.de]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Difluoro-6-nitrophenol

A Note on Chemical Identification: CAS Number 32122-09-1 vs. 82419-26-9

It is imperative to begin this guide with a clarification regarding the Chemical Abstracts Service (CAS) number. The topic specified, CAS number 32122-09-1, is erroneously linked to the subject of this guide. The correct CAS number for 2,3-Difluoro-6-nitrophenol is 82419-26-9 .[1][2][3][4][5][6][7] This guide will proceed with a detailed spectroscopic analysis of 2,3-Difluoro-6-nitrophenol under its correct CAS identifier. This compound, a substituted nitrophenol, is a valuable intermediate in various fields of chemical synthesis, including pharmaceuticals and agrochemicals.[4] Its spectroscopic characterization is fundamental to its application and quality control.

Molecular Structure and Spectroscopic Overview

2,3-Difluoro-6-nitrophenol possesses a benzene ring substituted with a hydroxyl group, a nitro group, and two fluorine atoms. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the fluorine atoms, coupled with the electron-donating character of the hydroxyl group, creates a complex electronic environment that is well-elucidated by a combination of spectroscopic techniques.

This guide will provide a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Difluoro-6-nitrophenol, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,3-Difluoro-6-nitrophenol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2,3-Difluoro-6-nitrophenol is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The strong deshielding effects of the nitro and fluoro substituents will cause the aromatic protons to resonate at a lower field.[8]

Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic H (H-4) | 7.5 - 7.7 | ddd | 1H |

| Aromatic H (H-5) | 7.2 - 7.4 | ddd | 1H |

| Hydroxyl H (OH) | 10.0 - 11.0 | br s | 1H |

| Note: Predicted values are based on spectral data from analogous nitrophenols and fluorinated aromatic compounds. 'ddd' stands for doublet of doublet of doublets, and 'br s' for broad singlet.[8] |

Causality Behind Experimental Choices in ¹H NMR:

The choice of a deuterated solvent is critical to avoid large solvent peaks that would obscure the analyte signals. For a phenolic compound like this, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can solubilize the compound well and its residual proton signal appears as a quintet at around 2.50 ppm, which is typically well-separated from the aromatic region. The broadness of the hydroxyl proton signal is due to chemical exchange with residual water in the solvent and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are heavily influenced by the attached functional groups. Carbons bonded to the electronegative oxygen, fluorine, and nitrogen atoms will be significantly deshielded.[8]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-F) | 145 - 150 (d) |

| C-3 (C-F) | 140 - 145 (d) |

| C-4 (C-H) | 120 - 125 |

| C-5 (C-H) | 115 - 120 |

| C-6 (C-NO₂) | 130 - 135 |

| Note: Predicted values are based on the analysis of structurally similar compounds. 'd' indicates a doublet due to C-F coupling.[8] |

Expertise in ¹³C NMR Interpretation:

In ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.[9] The carbons directly attached to fluorine will exhibit splitting (C-F coupling), which provides valuable structural information. The magnitude of this coupling can help in assigning the signals to the correct carbons.

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For 2,3-Difluoro-6-nitrophenol, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| F-2 | -130 to -140 | d |

| F-3 | -145 to -155 | d |

| Note: Chemical shifts are referenced to CFCl₃. 'd' indicates a doublet due to F-F coupling. |

Trustworthiness in ¹⁹F NMR:

The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorinated species. The observation of two distinct doublets in the ¹⁹F NMR spectrum would be a strong confirmation of the 2,3-difluoro substitution pattern, with the coupling between the two adjacent fluorine atoms giving rise to the doublet multiplicity.

Experimental Protocol: NMR Spectroscopy

A self-validating system for NMR analysis ensures reproducibility and accuracy. This protocol is designed to achieve high-quality data.

Workflow for NMR Sample Preparation and Analysis